

Application Notes & Protocols for HPLC Quantification of Closantel in Plasma and Tissues

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Compound of Interest

Compound Name: *Closantel*

Cat. No.: *B001026*

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Introduction

Closantel is a broad-spectrum salicylanilide anthelmintic agent used in veterinary medicine to treat parasitic infections in cattle and sheep. Due to its extensive use and potential for residue accumulation in animal-derived food products, robust and sensitive analytical methods are required for its quantification in biological matrices such as plasma and tissues. High-Performance Liquid Chromatography (HPLC) is a widely employed technique for this purpose, offering excellent selectivity and sensitivity, particularly when coupled with fluorescence or mass spectrometry detectors. This document provides detailed application notes and protocols for the quantification of **Closantel** in plasma and various tissues using HPLC.

Method 1: HPLC with Fluorescence Detection for Tissues and Milk

This method, adapted from Sun et al. (2008), is suitable for the determination of **Closantel** residues in animal tissues (muscle, liver, kidney) and milk.^{[1][2][3]} It utilizes solid-phase extraction (SPE) for sample cleanup and HPLC with fluorescence detection for quantification.

Quantitative Data Summary

Parameter	Tissue	Milk
Linearity Range	10 - 5000 µg/kg	10 - 5000 µg/L
Correlation Coefficient (r ²)	0.9999	0.9999
Limit of Detection (LOD)	3 µg/kg	3 µg/L
Limit of Quantification (LOQ)	10 µg/kg	10 µg/L
Intra-day Precision (%RSD)	3.35 - 7.24%	4.17 - 7.66%
Inter-day Precision (%RSD)	4.04 - 8.41%	4.25 - 8.67%
Mean Recovery	81.5 - 87.4%	81.5 - 87.4%

Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

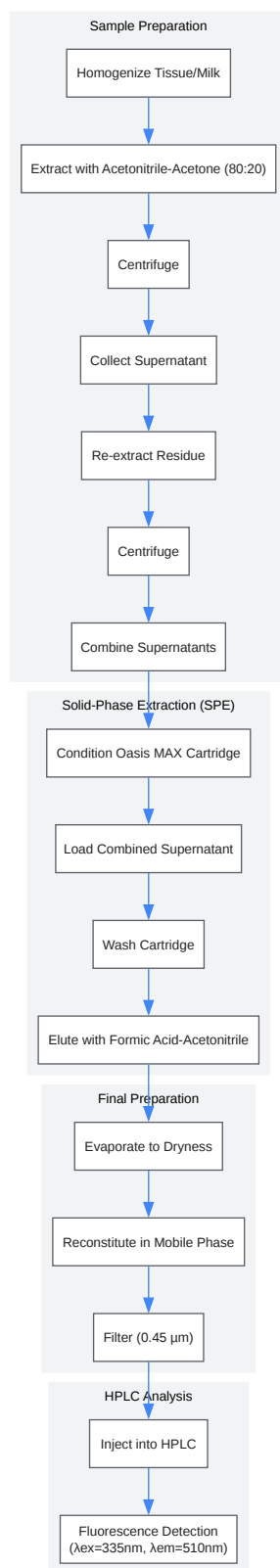
- Homogenization: Weigh 2.0 g of homogenized tissue or 2.0 mL of milk into a 50 mL polypropylene centrifuge tube.
- Extraction: Add 10 mL of acetonitrile-acetone (80:20, v/v) solution.[\[1\]](#)[\[2\]](#)[\[3\]](#) Homogenize for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
- Supernatant Collection: Transfer the supernatant to a clean tube. Repeat the extraction step on the residue and combine the supernatants.
- SPE Cartridge Conditioning: Condition an Oasis MAX SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
- Sample Loading: Load the combined supernatant onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 5 mL of deionized water followed by 5 mL of methanol.
- Elution: Elute the analyte with 3 mL of a formic acid-acetonitrile (5:95, v/v) mixture.[\[1\]](#)[\[2\]](#)
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the mobile phase.

- Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter before HPLC injection.

2. HPLC Conditions

- Instrument: HPLC system equipped with a fluorescence detector.
- Column: C18 bonded silica column (e.g., ODS-U C18, 150 mm × 4.6 mm i.d.).[\[2\]](#)
- Mobile Phase: Acetonitrile-water (85:15, v/v) containing 0.05% triethylamine, with the pH adjusted to 2.5 using phosphoric acid.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Flow Rate: 1.0 mL/min.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Column Temperature: 35°C.[\[2\]](#)
- Injection Volume: 20 µL.[\[2\]](#)
- Fluorescence Detector Settings: Excitation wavelength (λ_{ex}) = 335 nm, Emission wavelength (λ_{em}) = 510 nm.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Workflow Diagram



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Workflow for **Closantel** analysis in tissues and milk.

Method 2: HPLC with UV Detection for Plasma

This protocol is a generalized procedure based on common practices for drug quantification in plasma and can be adapted from various sources. It involves a straightforward protein precipitation step followed by HPLC with UV detection.

Quantitative Data Summary

Parameter	Plasma
Linearity Range	0.05 - 10.0 µg/mL
Correlation Coefficient (r^2)	> 0.99
Limit of Detection (LOD)	0.025 µg/mL ^[4]
Limit of Quantification (LOQ)	0.05 µg/mL ^[4]
Precision (%RSD)	< 15%
Accuracy (Recovery)	85 - 115%

Experimental Protocol

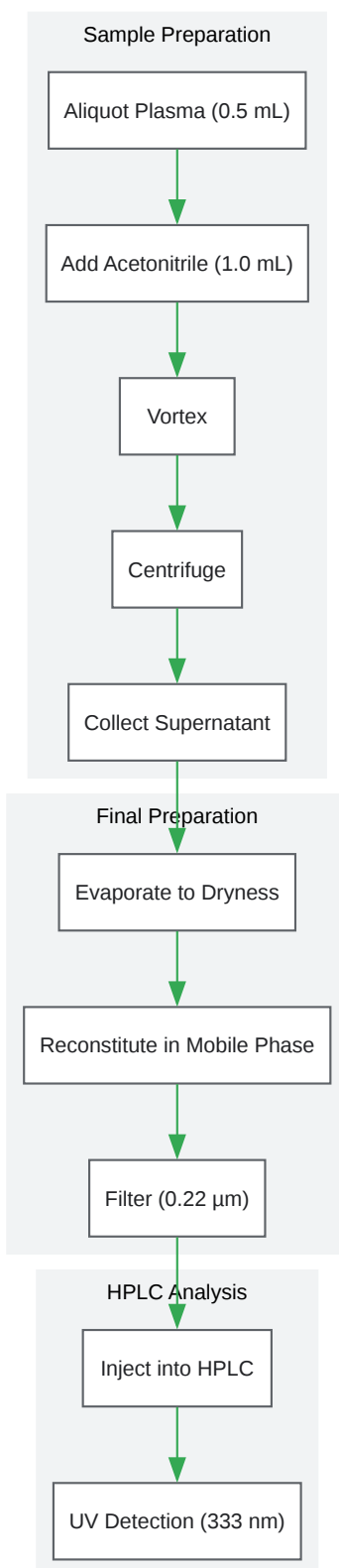
1. Sample Preparation: Protein Precipitation

- Aliquoting: Pipette 0.5 mL of plasma into a microcentrifuge tube.
- Precipitation: Add 1.0 mL of cold acetonitrile to precipitate plasma proteins.
- Vortexing: Vortex the mixture for 1 minute.
- Centrifugation: Centrifuge at 10,000 g for 10 minutes to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
- Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 0.2 mL of the mobile phase.
- Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter before HPLC injection.

2. HPLC Conditions

- Instrument: HPLC system with a UV/Vis detector.
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v) with pH adjusted to 3.0 using phosphoric acid.[5]
- Flow Rate: 1.2 mL/min.[6]
- Column Temperature: 30°C.
- Injection Volume: 10 μ L.[5]
- UV Detection Wavelength: 333 nm.[6]

Workflow Diagram



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Workflow for **Closantel** analysis in plasma.

Considerations for Method Selection and Validation

- Sensitivity: For trace level quantification, HPLC with fluorescence detection or LC-MS/MS is recommended over UV detection due to significantly lower detection limits.[2][7]
- Matrix Effects: Tissues, particularly liver, can have significant matrix effects. The described SPE method provides effective cleanup to minimize these interferences.[8] For plasma, while protein precipitation is simpler, SPE can provide a cleaner extract if necessary.
- Method Validation: All methods should be fully validated according to relevant guidelines (e.g., FDA, EMA) to ensure linearity, accuracy, precision, selectivity, and stability for the specific matrix being analyzed.
- Internal Standard: The use of an internal standard (IS), such as a structurally similar compound, is highly recommended to improve the precision and accuracy of the quantification by correcting for variations in sample preparation and instrument response.[4]

These application notes and protocols provide a comprehensive starting point for researchers and scientists involved in the quantification of **Closantel** in biological matrices. The choice of method will depend on the specific requirements of the study, including the matrix type, required sensitivity, and available instrumentation.

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- To cite this document: BenchChem. [Application Notes & Protocols for HPLC Quantification of Closantel in Plasma and Tissues]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b001026#hplc-methods-for-closantel-quantification-in-plasma-and-tissues]

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